Stereochemical Divergence: D-erythro- vs L-erythro-3-Hydroxyaspartate at NMDA Receptors
Direct enantiomeric comparison reveals that D-erythro-3-hydroxyaspartate acts as a potent NMDA receptor agonist (EC50 = 320 nM) in rat hippocampal neurons, whereas L-erythro-3-hydroxyaspartate exhibits approximately 100-fold lower potency at this target [1]. This stereochemical divergence demonstrates that procurement of a specific enantiomeric form is mandatory for achieving desired NMDA receptor modulation—substitution with the opposite enantiomer would require concentrations approximately 100 times higher to elicit comparable receptor activation, representing a fundamental difference in experimental utility [1]. Notably, this quantitative evidence pertains to 3-hydroxyaspartic acid derivatives; no comparable data exist for the N-hydroxy derivative (CAS 90625-36-8).
| Evidence Dimension | NMDA receptor activation potency (EC50) |
|---|---|
| Target Compound Data | D-erythro-3-hydroxyaspartate: EC50 = 320 nM |
| Comparator Or Baseline | L-erythro-3-hydroxyaspartate: EC50 ≈ 32 µM (estimated as 100-fold less potent) |
| Quantified Difference | Approximately 100-fold difference in potency between enantiomers |
| Conditions | Rat hippocampal neurons; whole-cell patch-clamp recording |
Why This Matters
This stereochemical selectivity underscores that purchasing decisions between enantiomeric forms produce experimentally consequential differences—specifically, a two-order-of-magnitude shift in potency at NMDA receptors.
- [1] Foster AC, Li YX, Runyan S, Dinh T, Venadas S, Chen J, Pashikanti S, Datta A, Ehring G, Staubli U. Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry. 2016;136(4):692-697. DOI: 10.1111/jnc.13430 View Source
